molecular formula C22H22N2O4 B11067540 Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester

Furan-3-carboxylic acid, 5-[3-(3-benzylureido)phenyl]-2-methyl-, ethyl ester

Cat. No.: B11067540
M. Wt: 378.4 g/mol
InChI Key: DMABAFAPKGMQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE is a complex organic compound with a unique structure that combines a furoate ester with a benzylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE typically involves multiple steps. One common method starts with the preparation of the benzylaminocarbonyl intermediate, which is then coupled with a furoate ester under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-(3-{[(BENZYLAMINO)CARBONYL]AMINO}PHENYL)-2-METHYL-3-FUROATE involves its interaction with specific molecular targets. The benzylaminocarbonyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The furoate ester may also play a role in modulating the compound’s overall bioactivity .

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 5-[3-(benzylcarbamoylamino)phenyl]-2-methylfuran-3-carboxylate

InChI

InChI=1S/C22H22N2O4/c1-3-27-21(25)19-13-20(28-15(19)2)17-10-7-11-18(12-17)24-22(26)23-14-16-8-5-4-6-9-16/h4-13H,3,14H2,1-2H3,(H2,23,24,26)

InChI Key

DMABAFAPKGMQOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.